![molecular formula C17H22BFN2O3 B1484549 1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1604036-68-1](/img/structure/B1484549.png)
1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
“1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the CBNumber: CB04917780 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a phenyl ring substituted with a fluoro and a methoxy group, and a boronate ester group .Scientific Research Applications
Synthesis and Characterization
- The compound serves as an organic intermediate with a pyrazole heterocycle and borate functional group, useful in nucleophilic substitution reactions. Its structure can be confirmed by various spectroscopic methods including FTIR, NMR, and MS, as well as single crystal X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate its molecular structure and electronic properties (Yang et al., 2021).
Molecular Structure Insights
- DFT studies reveal the molecular electrostatic potential and frontier molecular orbitals, providing insights into the molecule's reactivity and potential applications in developing novel compounds with specific electronic characteristics (Yang et al., 2021).
Applications in Material Science
- Compounds related to "1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" are used in the synthesis of materials with specific optical or electronic properties, as indicated by the synthesis and characterization of similar boron-containing compounds and their DFT and crystallographic analysis (Huang et al., 2021).
properties
IUPAC Name |
1-[(4-fluoro-3-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O3/c1-16(2)17(3,4)24-18(23-16)13-9-20-21(11-13)10-12-6-7-14(19)15(8-12)22-5/h6-9,11H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJLDISNNMWDCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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